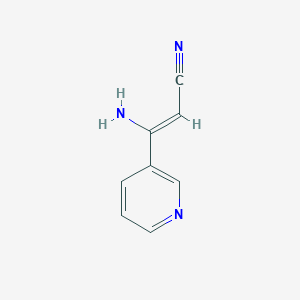
3-Amino-3-(3-pyridinyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(3-pyridinyl)acrylonitrile, also known as APAN, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. APAN is a nitrogen-containing heterocyclic compound that possesses a pyridine ring and a cyano group attached to an acrylonitrile moiety.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-pyridinyl)acrylonitrile is not well understood, but it is believed to involve the inhibition of certain enzymes involved in cellular metabolism, such as DNA polymerase and RNA polymerase. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death.
Biochemical and physiological effects:
3-Amino-3-(3-pyridinyl)acrylonitrile has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cellular metabolism. In addition, 3-Amino-3-(3-pyridinyl)acrylonitrile has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Amino-3-(3-pyridinyl)acrylonitrile is its versatility in synthetic applications, as it can be easily modified to introduce various functional groups. In addition, 3-Amino-3-(3-pyridinyl)acrylonitrile has been shown to exhibit low toxicity in vitro and in vivo, making it a safe and promising candidate for further development. However, one of the limitations of 3-Amino-3-(3-pyridinyl)acrylonitrile is its relatively low solubility in common organic solvents, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of 3-Amino-3-(3-pyridinyl)acrylonitrile, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its potential applications in material science and organic synthesis. In addition, further studies are needed to elucidate the mechanism of action of 3-Amino-3-(3-pyridinyl)acrylonitrile and to identify its molecular targets.
Synthesis Methods
The synthesis of 3-Amino-3-(3-pyridinyl)acrylonitrile can be achieved through a variety of methods, including the reaction of cyanoacetic acid with 3-pyridinylamine, the reaction of ethyl cyanoacetate with 3-pyridinylamine, or the reaction of ethyl cyanoacetate with 3-aminopyridine. Among these methods, the reaction of cyanoacetic acid with 3-pyridinylamine has been reported to be the most efficient, yielding 3-Amino-3-(3-pyridinyl)acrylonitrile in high purity and yield.
Scientific Research Applications
3-Amino-3-(3-pyridinyl)acrylonitrile has been widely studied for its potential applications in medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-Amino-3-(3-pyridinyl)acrylonitrile has been shown to possess antitumor, antiviral, and antibacterial activities. In material science, 3-Amino-3-(3-pyridinyl)acrylonitrile has been used as a precursor for the synthesis of various functional materials, such as fluorescent dyes, liquid crystals, and polymers. In organic synthesis, 3-Amino-3-(3-pyridinyl)acrylonitrile has been used as a building block for the synthesis of various heterocyclic compounds.
properties
Molecular Formula |
C8H7N3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(Z)-3-amino-3-pyridin-3-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H7N3/c9-4-3-8(10)7-2-1-5-11-6-7/h1-3,5-6H,10H2/b8-3- |
InChI Key |
LYVMPDNCWIHLDR-BAQGIRSFSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=C/C#N)/N |
SMILES |
C1=CC(=CN=C1)C(=CC#N)N |
Canonical SMILES |
C1=CC(=CN=C1)C(=CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




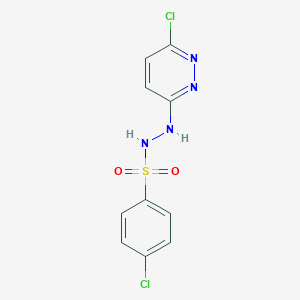
![6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263764.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263765.png)

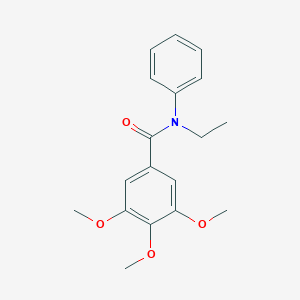
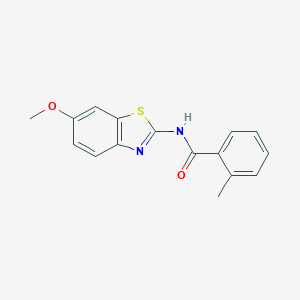
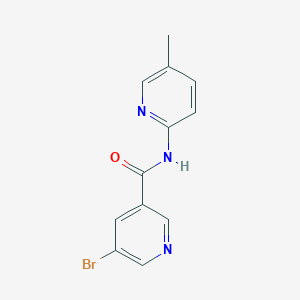
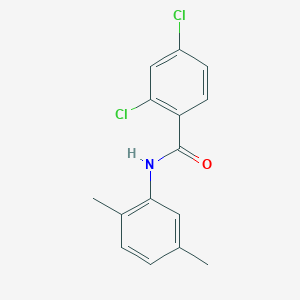

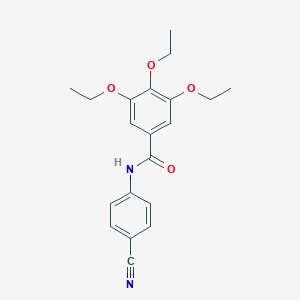
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylamine](/img/structure/B263783.png)

